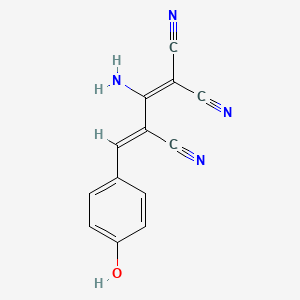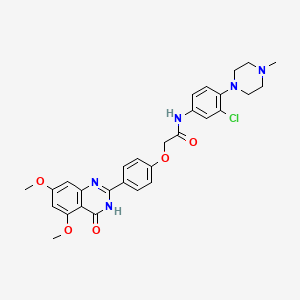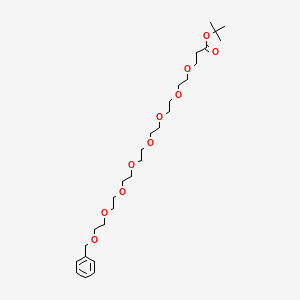
2-(2-Chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester is a chemical compound with a complex structure It is characterized by the presence of a thiocyanate group, a chlorinated aromatic ring, and an ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester typically involves the following steps:
Formation of the Chlorinated Aromatic Intermediate: The starting material, 2-chloro-4-methoxy-5-methylphenol, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The chlorinated intermediate is then reacted with methyl 2-oxoacetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester linkage.
Thiocyanation: The final step involves the introduction of the thiocyanate group. This is typically achieved by reacting the ester with ammonium thiocyanate in the presence of a suitable solvent, such as acetone or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium, potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides (e.g., sodium chloride) in polar solvents, amines (e.g., methylamine) in aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester has several scientific research applications:
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanic acid, 2-(2-chloro-4-methoxyphenyl)-1-methyl-2-oxoethyl ester: Similar structure but lacks the methyl group on the aromatic ring.
Thiocyanic acid, 2-(2-chloro-5-methylphenyl)-1-methyl-2-oxoethyl ester: Similar structure but lacks the methoxy group on the aromatic ring.
Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-2-oxoethyl ester: Similar structure but lacks the methyl group on the ester linkage.
Uniqueness
Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester is unique due to the presence of both the methoxy and methyl groups on the aromatic ring, as well as the methyl group on the ester linkage
Propiedades
Fórmula molecular |
C12H12ClNO2S |
|---|---|
Peso molecular |
269.75 g/mol |
Nombre IUPAC |
[1-(2-chloro-4-methoxy-5-methylphenyl)-1-oxopropan-2-yl] thiocyanate |
InChI |
InChI=1S/C12H12ClNO2S/c1-7-4-9(10(13)5-11(7)16-3)12(15)8(2)17-6-14/h4-5,8H,1-3H3 |
Clave InChI |
SOHMWVXOAKNVTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)Cl)C(=O)C(C)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride](/img/structure/B11931750.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11931762.png)
![3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B11931763.png)
![3-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931769.png)


![9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B11931790.png)
![(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid](/img/structure/B11931796.png)


![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) 3-(dimethylamino)propanoate;hydrochloride](/img/structure/B11931804.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid](/img/structure/B11931808.png)


